molecular formula C21H22O9 B13416655 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B13416655
M. Wt: 418.4 g/mol
InChI Key: XDPLKWRSVXUQBN-QMOXGOJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromenyl moiety, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the glycosylation of a suitable sugar derivative with a chromenyl-containing compound under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve higher yields and selectivity. These methods are advantageous due to their environmentally friendly nature and the ability to operate under milder conditions compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.

Biology

In biological research, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating oxidative stress-related diseases.

Industry

In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress. Additionally, the chromenyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with comparable structure and biological activities.

    Rutin: A glycoside of quercetin with additional sugar moieties.

Uniqueness

What sets (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid apart is its unique combination of a sugar moiety and a chromenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H22O9/c22-13-4-1-10(2-5-13)12-7-11-3-6-14(8-15(11)28-9-12)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h1-6,8,12,16-19,21-25H,7,9H2,(H,26,27)/t12-,16-,17-,18+,19-,21+/m0/s1

InChI Key

XDPLKWRSVXUQBN-QMOXGOJMSA-N

Isomeric SMILES

C1[C@@H](COC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(COC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O

Origin of Product

United States

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